2-(Azepan-1-yl)-3-methylbutan-1-amine
Overview
Description
2-(Azepan-1-yl)-3-methylbutan-1-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reductive amination of 2-(azepan-1-yl)acetonitrile with methylmagnesium bromide followed by hydrolysis. Another method involves the reaction of azepane with 3-methylbutan-1-amine under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which involve the use of catalysts such as Raney nickel or palladium on carbon under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions: 2-(Azepan-1-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.
Reduction: Reduction reactions can reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides and strong bases are often used.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azepanes.
Scientific Research Applications
2-(Azepan-1-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-(Azepan-1-yl)-3-methylbutan-1-amine is structurally similar to other amines such as 2-(azepan-1-yl)ethanol and 2-(azepan-1-yl)acetonitrile. its unique structural features, such as the presence of the 3-methylbutan-1-amine group, distinguish it from these compounds and contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
2-(Azepan-1-yl)ethanol
2-(Azepan-1-yl)acetonitrile
2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate
This comprehensive overview provides a detailed understanding of 2-(Azepan-1-yl)-3-methylbutan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(azepan-1-yl)-3-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIWOCBZLOOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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